2-Amino-4-(methylsulfonyl)phenol
Overview
Description
2-Amino-4-(methylsulfonyl)phenol is an organic compound with the molecular formula C7H9NO3S and a molecular weight of 187.22 g/mol It is characterized by the presence of both an amino group and a methylsulfonyl group attached to a phenol ring
Biochemical Analysis
Biochemical Properties
2-Amino-4-(methylsulfonyl)phenol plays a significant role in biochemical reactions due to its dual nature as an amine and phenol. Amines are chemical bases that neutralize acids to form salts and water, while phenols act as weak organic acids . This compound interacts with enzymes, proteins, and other biomolecules through acid-base reactions, which are exothermic. The interactions with enzymes such as hydrolases and oxidoreductases are particularly noteworthy, as they facilitate various biochemical processes .
Cellular Effects
This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It interacts with cellular proteins and enzymes, leading to changes in metabolic activities and gene expression patterns . The compound’s impact on cell signaling pathways can result in altered cellular responses, including changes in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways . The compound’s ability to form hydrogen bonds and interact with amino acid residues in proteins is crucial for its mechanism of action. These interactions can result in conformational changes in proteins, affecting their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 oxidases and transferases . These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, influencing its biochemical activity . The compound’s distribution is crucial for its effectiveness in biochemical reactions and cellular processes .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as mitochondria and the endoplasmic reticulum . Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . These factors ensure that the compound reaches its intended site of action within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(methylsulfonyl)phenol typically involves the sulfonation of 2-Aminophenol. One common method includes the reaction of 2-Aminophenol with methylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the methylsulfonyl group at the para position relative to the amino group .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-Amino-4-(methylsulfonyl)phenol has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 2-Amino-4-(methylsulfonyl)phenol involves its interaction with specific molecular targets and pathways. The amino and phenolic groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
2-Amino-4-methylphenol: This compound lacks the sulfonyl group, which significantly alters its chemical properties and reactivity.
2-Hydroxy-5-(methylsulfonyl)aniline: Similar to 2-Amino-4-(methylsulfonyl)phenol but with different positioning of functional groups, affecting its reactivity and applications.
3-Amino-4-hydroxyphenyl methyl sulfone: Another related compound with distinct structural and functional characteristics.
Uniqueness: this compound is unique due to the presence of both an amino group and a methylsulfonyl group on the phenol ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-amino-4-methylsulfonylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLMBHYNCSYPOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Record name | 2-AMINO-4-(METHYLSULFONYL)PHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19785 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024490 | |
Record name | 2-Amino-4-(methylsulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8024490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-4-(methylsulfonyl)phenol is a dark brown powder. (NTP, 1992) | |
Record name | 2-AMINO-4-(METHYLSULFONYL)PHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19785 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
1 to 5 mg/mL at 72 °F (NTP, 1992) | |
Record name | 2-AMINO-4-(METHYLSULFONYL)PHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19785 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
98-30-6 | |
Record name | 2-AMINO-4-(METHYLSULFONYL)PHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19785 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Amino-4-(methylsulfonyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenol, 2-amino-4-(methylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-amino-4-(methylsulfonyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Amino-4-(methylsulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8024490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-(methylsulphonyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.414 | |
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Record name | 2-Amino-4-(methylsulfonyl)phenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVT24HP8UU | |
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Melting Point |
189 to 190 °F (NTP, 1992) | |
Record name | 2-AMINO-4-(METHYLSULFONYL)PHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19785 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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